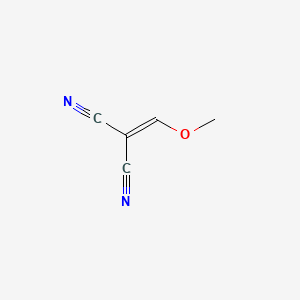

(Methoxymethylene)malononitrile

Overview

Description

(Methoxymethylene)malononitrile is an organic compound with the chemical formula C5H4N2O. It is characterized by the presence of multiple bonds, including double and triple bonds, making it a versatile intermediate in various chemical reactions. This compound appears as a colorless liquid or solid and has a melting point of approximately 49-53°C and a boiling point of about 175-180°C . It is soluble in water and organic solvents and is used in the synthesis of other organic compounds, such as pesticides, medicines, and dyes .

Preparation Methods

(Methoxymethylene)malononitrile is typically prepared by reacting methylmalononitrile with methanol . The reaction conditions involve maintaining a well-ventilated environment and using protective equipment to avoid skin and eye irritation. Industrial production methods often involve the gas-phase reaction of acetonitrile and cyanogen chloride, resulting in the formation of malononitrile, which can then be further reacted to produce this compound .

Chemical Reactions Analysis

Nucleophilic Vinylic Substitution Reactions

(Methoxymethylene)malononitrile undergoes nucleophilic vinylic substitution with amines and hydrazines due to its polarized double bond. In reactions with N,N-dimethylhydrazine, it forms E/Z isomeric hydrazones (Table 1) .

Table 1: Products from N,N-dimethylhydrazine reactions

| Substrate (R) | Yield (%) | m.p. (°C) | E:Z Ratio |

|---|---|---|---|

| CN (Methoxy) | 81 | 132–134 | N/A |

| CO₂CH₃ (Methoxy) | 65 | 61–65 | Only E |

| COCH₃ (Methoxy) | 66 | 43, 53 | 12:1 |

The reaction proceeds via attack at the β-carbon of the push-pull alkene system, followed by proton transfer. IR and NMR data confirm hydrazone formation through shifts in C=N and C≡N stretches .

Pyrazole Derivatives

Reaction with phenylhydrazine at 100°C in ethanol yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (75% yield) :

textPhNHNH₂ + this compound → Pyrazole derivative

Key data :

Pyrimidine Derivatives

In a three-component reaction with guanidines and ketones, it forms 4-aminopyrimidine-5-carbonitriles via:

-

Michael addition

-

Cyclization

-

Aromatization

Optimized conditions (40°C, ethanol, 0.4 equiv NHC-PPIm catalyst) achieve 79–92% yields .

Michael Addition-Initiated Cascades

The electron-deficient central carbon facilitates Michael additions, enabling complex transformations:

With Amidines :

textThis compound + Amidines → Fused pyrido[2,3-d]pyrimidines

Key intermediates detected via LC-MS:

Reaction monitoring shows complete conversion within 120 minutes at 40°C .

Structural Insights from Crystallography

XRD analysis reveals non-covalent C-H···N≡C interactions (2.494 Å) that guide molecular packing . DFT calculations (M06-2X functional) estimate interaction energy at −1.20 kcal/mol .

Table 2: Experimental vs Theoretical H···N Parameters

| Method | H···N (Å) | D···A (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|---|

| XRD | 2.494 | 3.423 | 176.22 | – |

| M06-2X | 2.424 | 3.472 | 176.23 | −1.20 |

Synthetic Considerations

-

Catalysis : ZnCl₂ (1–1.5 wt%) accelerates synthesis from malononitrile and trimethyl orthoformate .

-

Purification : Recrystallization from ethanol/acetone mixtures yields >95% purity .

-

Stability : Decomposes above 150°C; store at 2–8°C under inert atmosphere .

This compound’s versatility stems from its dual nitrile groups and activated methylene unit, enabling applications ranging from pharmaceuticals to materials science. Comparative studies with ethoxymethylene analogs show similar reactivity profiles but differing crystallization behaviors .

Scientific Research Applications

Organic Synthesis

Building Block for Heterocycles

One of the primary applications of (Methoxymethylene)malononitrile is its role as a building block in organic synthesis. The compound's reactive methylene group allows it to participate in various chemical reactions, making it suitable for the synthesis of heterocyclic compounds. Research has demonstrated its effectiveness in producing pyrazoles, thiophenes, and pyridines, which are essential structures in pharmaceuticals and agrochemicals .

Synthesis Pathways

The compound can be synthesized through several methods, including the reaction with different nucleophiles to form substituted derivatives. For example, when reacted with hydrazides or other nucleophilic agents, it leads to the formation of novel substituted nicotines and other biologically active compounds .

| Reaction Type | Reactants | Products | Yield |

|---|---|---|---|

| Hydrazide Reaction | Nicotinic acid hydrazide + this compound | Substituted Nicotines | 66% |

| Pyrazole Formation | Acetyl acetone + this compound | Pyrazole Derivatives | 61% |

Material Science

Precursor for Conducting Polymers

Recent studies have explored the potential of this compound as a precursor for new conducting polymers. These polymers are significant in organic electronics due to their ability to conduct electricity while maintaining flexibility. The incorporation of this compound into polymer matrices could enhance the electrical properties and stability of the resulting materials.

Research indicates that this compound may exhibit biological activity, particularly concerning its toxicity profile. It has been noted to cause allergic skin reactions and respiratory sensitization, which can lead to asthma-like symptoms upon inhalation. Understanding these toxicological aspects is crucial for ensuring safe handling and application in various fields.

Case Studies

Several case studies illustrate the versatility of this compound in synthetic chemistry:

- Synthesis of Novel Pyrazoles : A study demonstrated the synthesis of pyrazole derivatives using this compound as a key intermediate, showcasing its utility in creating compounds with potential pharmacological activity .

- Conducting Polymer Development : Research presented at an international conference highlighted the use of this compound in developing conducting polymers, emphasizing its role in enhancing electrical conductivity .

Mechanism of Action

The mechanism by which (Methoxymethylene)malononitrile exerts its effects involves its multiple bonds and reactive methylene group. These features allow it to participate in various chemical reactions, forming stable intermediates and products. The compound’s molecular targets and pathways include its interaction with electrophilic compounds and its ability to enhance fluorescence in the presence of certain metal ions .

Comparison with Similar Compounds

(Methoxymethylene)malononitrile can be compared with other similar compounds, such as:

Malononitrile: A precursor to this compound, used in similar reactions and applications.

2-(Ethoxymethylene)malononitrile: Another derivative with similar properties and applications.

Malononitrile dimer: Used in the synthesis of various heterocyclic motifs and biologically active molecules.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications, particularly in fluorescence analysis and the synthesis of complex organic compounds .

Biological Activity

(Methoxymethylene)malononitrile, with the chemical formula CHNO, is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by multiple bonds, including double and triple bonds, which contribute to its reactivity. It is soluble in both water and organic solvents, making it versatile for various applications in chemistry and biology.

Biological Activities

Research indicates that this compound exhibits a spectrum of biological activities:

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Fluorescence Enhancement : The compound enhances fluorescence in the presence of certain metal ions, which may be utilized in analytical chemistry.

- Chemical Intermediacy : It serves as an intermediate in the synthesis of various heterocycles and other biologically active molecules .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed due to its solubility profile. Its distribution and metabolism are subject to ongoing research, particularly regarding its bioavailability and half-life in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, hybrids derived from this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 4.9 to 17 µM .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Hybrid A | 4.9 | E. coli |

| Hybrid B | 17 | S. aureus |

Anticancer Potential

In vitro studies have suggested that derivatives of this compound can induce apoptosis in cancer cell lines. These findings warrant further investigation into the compound's potential as a chemotherapeutic agent.

Applications

This compound has several applications across different fields:

- Pharmaceuticals : It is utilized in the synthesis of new drugs with potential therapeutic effects.

- Analytical Chemistry : Its fluorescence properties make it suitable for use in analytical techniques.

- Agriculture : Derivatives are being explored for their effectiveness as pesticides and herbicides due to their antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (methoxymethylene)malononitrile, and what experimental conditions optimize its yield?

this compound is typically synthesized via condensation reactions. For example, ethoxymethylenemalononitrile analogs are prepared by reacting alkylating agents (e.g., 1,1',1''-[methyltriethoxy]triethane) with acrylonitrile derivatives under reflux with acetic anhydride . Modifications include substituting alkoxy groups (e.g., methoxy vs. ethoxy) to tailor reactivity. Key parameters for optimization include reaction temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reagents. Recrystallization from ethanol-petroleum ether mixtures is commonly used for purification, yielding >80% purity .

Q. How is this compound utilized in heterocyclic compound synthesis?

This compound serves as a versatile precursor for synthesizing pyrazoles, isoxazoles, and fused heterocycles. For instance, condensation with o-phenylenediamine yields pyrazolo[3,4-d]pyrimidines, while reactions with hydroxylated ketones produce substituted isoxazoles. The methoxymethylene group enhances electrophilicity, enabling nucleophilic attacks at the α-carbon of the malononitrile moiety . Specific protocols involve refluxing in aprotic solvents (e.g., DMF) with catalytic bases like KF-Al₂O₃ to accelerate cyclization .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- Chromatography : Gas chromatography (GC) with solid-phase microextraction (SPME) or vacuum traps is used to analyze purity and thermal stability, particularly for volatile derivatives like O-chlorobenzylidenemalononitrile .

- Spectroscopy : IR-LD (linear-dichroic infrared) spectroscopy in nematic liquid crystal suspensions resolves structural conformations and vibrational modes of methoxymethylene-substituted malononitriles .

- Elemental Analysis and Mass Spectrometry : MALDI-TOF and CHN analysis validate molecular weights and elemental compositions, as demonstrated for derivatives like 2-(benzylidene)malononitrile .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) accurately predicts absorption maxima (λmax) and frontier molecular orbitals. For example, B3LYP/6-31G(d,p) calculations for dithienonaphthalene-based acceptors showed λmax at 607.8 nm, closely matching experimental values (634 nm). Exact-exchange terms in functionals improve thermochemical accuracy, reducing deviations in atomization energies to <2.4 kcal/mol . Advanced workflows involve benchmarking multiple functionals (e.g., PBEPBE, uB97XD) to identify optimal models for charge-transfer properties .

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition and dimerization reactions?

MNDO (Modified Neglect of Diatomic Overlap) studies reveal that dimerization proceeds via a stepwise mechanism with an 88 kJ/mol activation barrier. The reaction involves an intermediate stabilized by intermolecular proton transfer, leading to tautomerization . In Knoevenagel condensations, the methoxymethylene group acts as an electron-withdrawing substituent, polarizing the malononitrile core to enhance electrophilicity. Catalysts like Fe₃O₄@ZIF-8 facilitate proton abstraction, achieving >94% yields in benzaldehyde condensations .

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound-based materials?

Discrepancies often arise in absorption spectra predictions. For instance, PBEPBE overestimates λmax (781 nm vs. experimental 634 nm), while CAM-B3LYP underestimates it (484 nm). Systematic benchmarking with solvent-effect corrections (e.g., COSMO solvation models) and inclusion of exact-exchange terms (as in B3LYP) improve agreement . Experimental validation via time-dependent DFT (TD-DFT) and oscillator strength calculations is critical for optoelectronic applications .

Q. What catalytic systems enhance the efficiency of this compound in multicomponent reactions?

- Heterogeneous Catalysts : KF-Al₂O₃ promotes three-component reactions (e.g., aldehydes, malononitrile, and active methylene compounds) in ethanol at RT, achieving 85–95% yields .

- MOF-Based Catalysts : Fe₃O₄@ZIF-8 enables recyclable catalysis (>5 cycles) for Knoevenagel reactions, with turnover frequencies (TOF) of 0.33 h⁻¹ .

- Ionic Liquids : Non-volatile solvents like [BMIM][PF₆] improve reaction kinetics and product isolation in cycloadditions, though toxicity requires careful handling .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the nitrile groups.

- Computational Modeling : Use B3LYP/6-31G(d,p) for initial screening and CAM-B3LYP for charge-transfer systems.

- Catalysis : Optimize catalyst loading (4–10 mol%) and solvent polarity to balance reactivity and selectivity .

Properties

IUPAC Name |

2-(methoxymethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-8-4-5(2-6)3-7/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIRRJFTJMFMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217484 | |

| Record name | (Methoxymethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-81-1 | |

| Record name | 2-(Methoxymethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methoxymethylene)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methoxymethylene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethylene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.